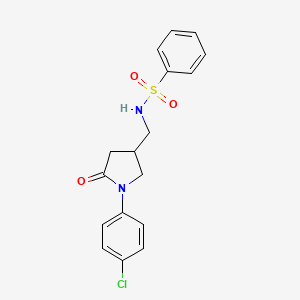

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUGAKMPLDYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong base.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group. This can be done using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets through various pathways, such as:

Enzyme Inhibition: By binding to the active site of an enzyme, the compound can prevent substrate binding and subsequent catalytic activity.

Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzenesulfonamide derivatives, focusing on structural motifs, synthesis, physicochemical properties, and bioactivity.

Structural Analogues

Key Observations :

- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity compared to fluorine- or methoxy-substituted analogues (e.g., ), which may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Key Observations :

- The target compound’s higher predicted LogP (3.5) vs. fluorinated or methoxy-substituted analogues suggests greater lipophilicity, which may influence pharmacokinetics.

- Thiazole-containing derivatives (e.g., ) exhibit intermediate LogP values (~2.5–3.0), balancing solubility and membrane penetration.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound with a complex structure that includes a pyrrolidinone ring, a chlorophenyl group, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- IUPAC Name : N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide

Its chemical formula is , and it features distinct functional groups that contribute to its biological activity. The presence of the chlorophenyl group is particularly noteworthy as it may enhance hydrophobic interactions with biological targets, while the sulfonamide group can facilitate hydrogen bonding.

2. Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been well-documented. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, primarily through inhibition of bacterial enzymes . Given the structural similarities, N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide may also exhibit antibacterial effects, although specific data is still required.

3. Enzyme Inhibition

Research into related compounds has shown that they can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease . The sulfonamide moiety is known for its ability to interact with active sites of enzymes, potentially leading to significant inhibitory effects.

The biological activity of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is hypothesized to occur through several mechanisms:

- Binding Interactions : The compound may bind to specific biomolecules, influencing cellular pathways.

- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism or signaling.

- Gene Expression Modulation : Changes in gene expression profiles might occur due to its interactions with transcription factors or other regulatory proteins.

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidinone intermediate with a benzenesulfonamide derivative. A common approach is reacting 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethanamine with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under anhydrous conditions at 0–25°C. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks. The sulfonamide group typically appears as a singlet near δ 3.0–3.5 ppm for NH protons.

- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm the sulfonamide moiety.

- Mass Spectrometry : High-resolution MS validates the molecular ion [M+H] and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is best achieved using polar aprotic solvents. A 1:2 mixture of ethyl acetate and hexanes yields high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsional conformations. For example:

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modifying the 4-chlorophenyl group to electron-withdrawing substituents (e.g., nitro or trifluoromethyl) enhances microbial membrane penetration.

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Q. How do researchers address conflicting data in solubility and stability studies?

- Methodological Answer : Contradictions arise from solvent polarity and pH variations. Systematic protocols include:

- Solubility : Measure in DMSO (stock solution) and PBS (working concentration) via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, analyzing by HPLC. Adjust formulations with cyclodextrins or liposomal encapsulation to improve shelf life .

Q. What computational methods predict binding affinities to target proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.